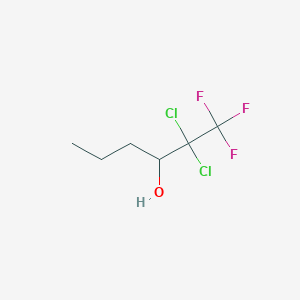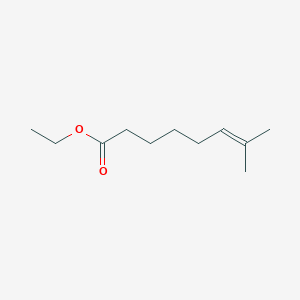
2,2-Dichloro-1,1,1-trifluorohexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1,1,1-trifluorohexan-3-ol is an organic compound with the molecular formula C6H9Cl2F3O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1,1-trifluorohexan-3-ol typically involves the halogenation of hexanol derivatives. One common method is the reaction of hexan-3-ol with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1,1,1-trifluorohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hexan-3-one or hexanoic acid.
Reduction: Formation of partially halogenated hexanols.
Substitution: Formation of hexan-3-amine or hexan-3-ol derivatives.
Applications De Recherche Scientifique
2,2-Dichloro-1,1,1-trifluorohexan-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A related compound with similar halogenation but a shorter carbon chain.
1,1,1-Trifluoro-2,2-dichloroethane: Another halogenated compound with similar chemical properties.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: A compound with additional fluorine atoms, leading to different reactivity.
Uniqueness
2,2-Dichloro-1,1,1-trifluorohexan-3-ol is unique due to its specific combination of chlorine and fluorine atoms on a hexane backbone, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds allows for different applications and reactivity patterns.
Propriétés
| 103654-89-3 | |
Formule moléculaire |
C6H9Cl2F3O |
Poids moléculaire |
225.03 g/mol |
Nom IUPAC |
2,2-dichloro-1,1,1-trifluorohexan-3-ol |
InChI |
InChI=1S/C6H9Cl2F3O/c1-2-3-4(12)5(7,8)6(9,10)11/h4,12H,2-3H2,1H3 |
Clé InChI |
SAQRXVZUYJDTQG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C(F)(F)F)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)

